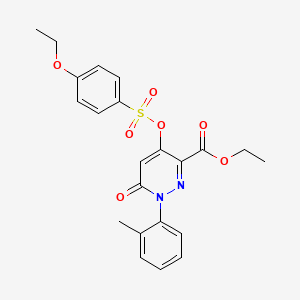

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonate ester group at position 4, an o-tolyl substituent at position 1, and an ethoxy group on the para position of the sulfonylphenyl ring. The ethoxy group on the sulfonyl moiety may influence electronic properties and solubility, distinguishing it from chlorinated or fluorinated analogs .

Properties

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-4-29-16-10-12-17(13-11-16)32(27,28)31-19-14-20(25)24(18-9-7-6-8-15(18)3)23-21(19)22(26)30-5-2/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINQNFHKUXZZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the pyridazine ring, followed by the introduction of the ethoxyphenyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyridazine Derivatives

*Calculated based on structural formula.

- Steric Effects : The o-tolyl group (ortho-methylphenyl) introduces steric hindrance, which may reduce crystallization efficiency compared to para-substituted phenyl rings .

Biological Activity

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 444.46 g/mol. Its structure features a dihydropyridazine core substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For instance, derivatives similar to this compound have shown promising results against various pathogens.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Compound 7b | 0.22 - 0.25 | Not specified | Excellent against Staphylococcus aureus |

| Compound 10 | 0.30 - 0.35 | Not specified | Active against E. coli |

These studies indicate that derivatives exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

Anticancer Potential

The anticancer activity of related compounds has also been explored. For example, certain derivatives have been tested for their cytotoxic effects on cancer cell lines:

These findings suggest that while the compound may not exhibit strong cytotoxicity at lower concentrations, its derivatives could be further modified to enhance their anticancer properties.

Antioxidant Activity

Antioxidant assays have indicated that compounds in this class may possess significant free radical scavenging abilities. For example, the ability to inhibit lipid peroxidation was assessed using various concentrations:

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

This data suggests that this compound can effectively reduce oxidative stress in biological systems.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study conducted on structurally similar compounds demonstrated that modifications in the sulfonamide group significantly enhanced antimicrobial efficacy against resistant strains of bacteria .

- Antioxidant Mechanism : Research indicated that the antioxidant activity correlates with the presence of electron-donating groups in the compound's structure, which facilitates radical scavenging mechanisms .

- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their overall efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.